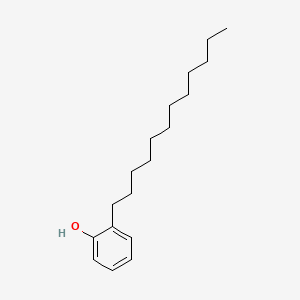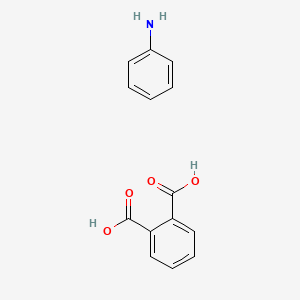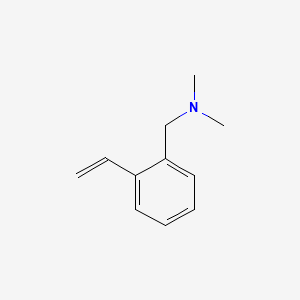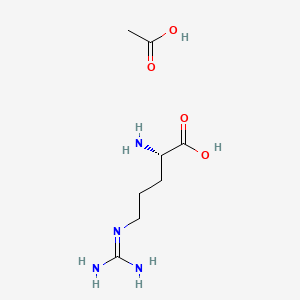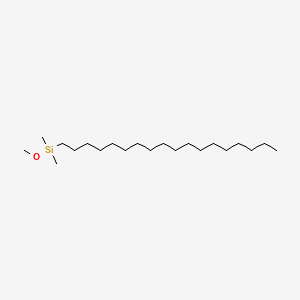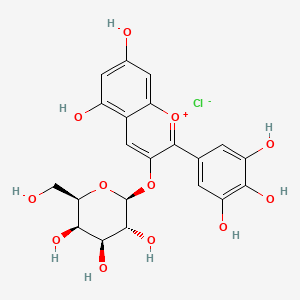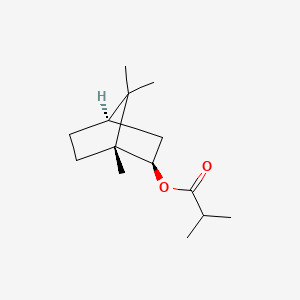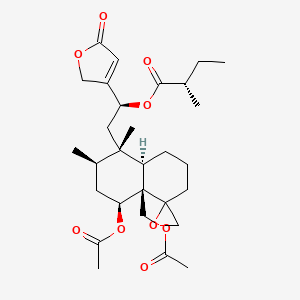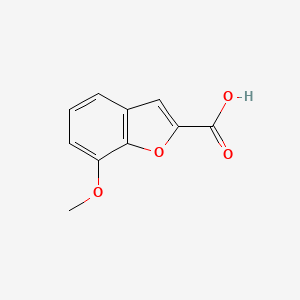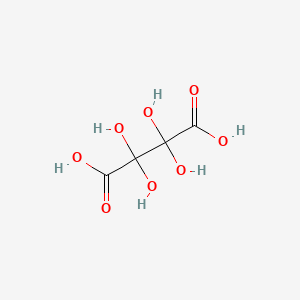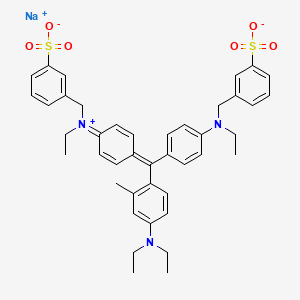
Acid Blue 15
Übersicht
Beschreibung
Acid Blue 15, also known as Direct Blue 15, is an organic compound classified as an azo dye . It is a dark blue water-soluble solid and is popular for dyeing cotton and related cellulosic materials . It is produced by azo coupling of o-dianisidine with the appropriate naphthalene disulfonate . It appears as a bright blue powder, slightly soluble in cold water, and soluble in hot water and ethanol .
Synthesis Analysis
The synthesis of Acid Blue 15 involves the azo coupling of o-dianisidine with the appropriate naphthalene disulfonate . Biodegradation of Acid Blue 15 has been achieved in an up-flow immobilized cell bioreactor . A consortium comprised of isolates belonging to Bacillus sp., Alcaligenes sp., and Aeromonas sp. formed a multispecies biofilm on refractory brick pieces used as support material . The dye was degraded to simple metabolic intermediates in the bioreactor with 94% decolorization .
Molecular Structure Analysis
Acid Blue 15 belongs to the triarylmethane (TPM) class of dyes . Its molecular formula is C42H46N3NaO6S2 . The TPM dyes used in industry, including Acid Blue 15, are more complex due to the presence of additional phenyl rings in their molecular structure . These resonance-stabilized ring structures impart intense color to fabrics but make the dyes highly recalcitrant and less susceptible to microbial attack .
Chemical Reactions Analysis
The TPM dyes, including Acid Blue 15, resist degradation in the environment . Studies of the biodegradation of TPM dyes have focused primarily on the decolorization of dyes via reduction reactions . Acid Blue 15, resistant to transformation, was decolorized/degraded in an up-flow immobilized cell bioreactor .
Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation Using Nanocomposites : One significant area of research involves the use of nanocomposites for the photocatalytic degradation of Acid Blue dyes. Specifically, studies have focused on the use of Cadmium sulphide (CdS) and Titanium dioxide (TiO2) nanocomposites. CdS, known for its excellent photocatalytic properties in the visible region, has been combined with TiO2 to enhance its stability and efficiency. This combination has been researched extensively for its potential application in photocatalysis, water splitting systems, and photo-electrochemistry, demonstrating promising results in enhancing light-harvesting performance and photocatalytic activity compared to the use of TiO2 alone
.
Adsorption and Removal Using Chitosan : Another research direction involves the use of chitosan, a natural polymer, for the adsorption and removal of Acid Blue 15 from water. This study aimed to determine the maximum removal efficiency of AB-15 using different environmental parameters such as initial dye concentration, adsorbent dosage, contact time, and pH. The study also explored the thermodynamic and kinetic model parameters to understand the interaction mechanism between AB-15 and the chitosan surface. This research is significant in exploring eco-friendly and effective methods for dye removal from water
.
Green Synthesis of Nanoparticles for Dye Removal : Research has also been conducted on the green synthesis of nanoparticles, such as Iron oxide (Fe3O4) and Zinc oxide (ZnO), using plant extracts for the removal of Direct Blue 15 dye from wastewater. This process involves using plant extracts from Euphorbia amygdaloides for the synthesis and characterization of these nanoparticles. The synthesized nanoparticles have been studied for their potential in optimizing contact time, pH, temperature, and metal ion concentration for effective dye removal. This approach is noteworthy for its emphasis on environmentally friendly methods and materials for wastewater treatment
.
Safety And Hazards
Acid Blue 15 is considered non-toxic . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes . If it comes in contact with skin, it should be washed off immediately with plenty of water for at least 15 minutes . If inhaled, the person should be moved to fresh air . If ingested, it is advised not to induce vomiting .
Zukünftige Richtungen
The focus is now shifting to the development of environment-friendly biological treatment systems . Acid Blue 15, resistant to transformation, was decolorized/degraded in an up-flow immobilized cell bioreactor . This indicates a potential future direction for the treatment of Acid Blue 15 and similar dyes.
Eigenschaften
IUPAC Name |
sodium;3-[[4-[[4-(diethylamino)-2-methylphenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H47N3O6S2.Na/c1-6-43(7-2)38-24-25-41(31(5)26-38)42(34-16-20-36(21-17-34)44(8-3)29-32-12-10-14-39(27-32)52(46,47)48)35-18-22-37(23-19-35)45(9-4)30-33-13-11-15-40(28-33)53(49,50)51;/h10-28H,6-9,29-30H2,1-5H3,(H-,46,47,48,49,50,51);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNUVCLIRYUKFB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](CC)CC3=CC(=CC=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46N3NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974173 | |
| Record name | Sodium 3-{[(4-{[4-(diethylamino)-2-methylphenyl](4-{ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)methylidene}cyclohexa-2,5-dien-1-ylidene)(ethyl)azaniumyl]methyl}benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid Blue 15 | |
CAS RN |
5863-46-7 | |
| Record name | EINECS 227-511-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005863467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N-[4-[[4-(diethylamino)-2-methylphenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 3-{[(4-{[4-(diethylamino)-2-methylphenyl](4-{ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)methylidene}cyclohexa-2,5-dien-1-ylidene)(ethyl)azaniumyl]methyl}benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen [4-[[4-(diethylamino)-o-tolyl][4-[ethyl(3-sulphonatobenzyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene](ethyl)(3-sulphonatobenzyl)ammonium, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



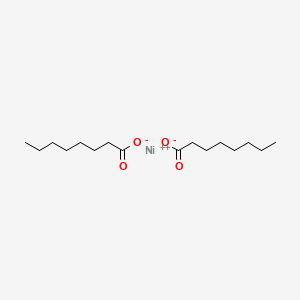
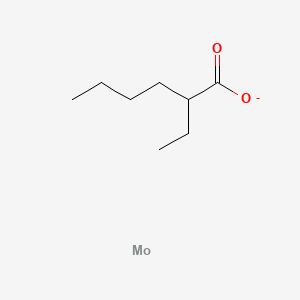
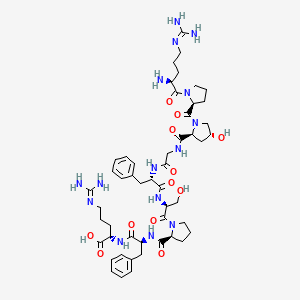
![Acetamide, N-[3-(ethylamino)phenyl]-](/img/structure/B1585191.png)
